biKEAP1

Description

Properties

Molecular Formula |

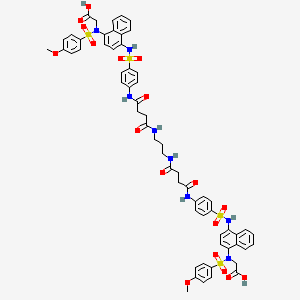

C61H60N8O18S4 |

|---|---|

Molecular Weight |

1321.4 g/mol |

IUPAC Name |

2-[[4-[[4-[[4-[3-[[4-[4-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]sulfamoyl]anilino]-4-oxobutanoyl]amino]propylamino]-4-oxobutanoyl]amino]phenyl]sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C61H60N8O18S4/c1-86-42-16-24-46(25-17-42)90(82,83)68(38-60(74)75)54-30-28-52(48-8-3-5-10-50(48)54)66-88(78,79)44-20-12-40(13-21-44)64-58(72)34-32-56(70)62-36-7-37-63-57(71)33-35-59(73)65-41-14-22-45(23-15-41)89(80,81)67-53-29-31-55(51-11-6-4-9-49(51)53)69(39-61(76)77)91(84,85)47-26-18-43(87-2)19-27-47/h3-6,8-31,66-67H,7,32-39H2,1-2H3,(H,62,70)(H,63,71)(H,64,72)(H,65,73)(H,74,75)(H,76,77) |

InChI Key |

FDJKCJCMGLIPES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)CCC(=O)NCCCNC(=O)CCC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=CC=C(C7=CC=CC=C76)N(CC(=O)O)S(=O)(=O)C8=CC=C(C=C8)OC |

Origin of Product |

United States |

Foundational & Exploratory

biKEAP1: A Bivalent Inhibitor Revolutionizing NRF2 Activation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammation, neurodegenerative disorders, and cancer. Consequently, the development of therapeutic agents that modulate the KEAP1-NRF2 interaction is of significant interest. A novel and potent therapeutic strategy has emerged with the development of biKEAP1 , a unique bivalent inhibitor of KEAP1. Unlike conventional monovalent inhibitors, this compound is designed to engage the dimeric structure of KEAP1, leading to a more rapid and direct activation of NRF2. This technical guide provides an in-depth overview of this compound, its mechanism of action, supporting quantitative data, and detailed experimental protocols for its characterization.

The KEAP1-NRF2 Signaling Pathway: A Primer

Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by a homodimer of its repressor protein, KEAP1.[1] KEAP1 functions as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of NRF2.

In response to oxidative or electrophilic stress, reactive cysteine residues within KEAP1 are modified, inducing a conformational change that disrupts the KEAP1-NRF2 interaction. This prevents the ubiquitination of NRF2, allowing it to stabilize, accumulate, and translocate to the nucleus.[1] Once in the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes and detoxification proteins.

This compound: A Novel Bivalent Inhibitor

Conventional inhibitors of the KEAP1-NRF2 pathway have largely been monovalent, targeting a single binding site on the KEAP1 monomer. While effective to a degree, this mode of inhibition can result in a delayed activation of NRF2.

This compound represents a paradigm shift in KEAP1 inhibition. It is a bivalent molecule designed to simultaneously engage both protomers of the KEAP1 dimer. This unique mode of action leads to the direct and immediate release of sequestered NRF2, resulting in a more rapid and potent activation of the NRF2-mediated antioxidant response.

Mechanism of Action of this compound

The mechanism of action of this compound can be elucidated in the following steps:

-

Engagement of the KEAP1 Dimer: this compound, with its two KEAP1-binding moieties connected by a linker, binds to both Kelch domains of the KEAP1 homodimer.

-

Conformational Change and NRF2 Release: This bivalent binding induces a conformational change in the KEAP1 dimer, leading to the direct displacement of the bound NRF2 protein.

-

Instant NRF2 Stabilization and Nuclear Translocation: The released NRF2 is no longer a substrate for the CUL3-E3 ligase complex and is thus stabilized. The accumulated NRF2 rapidly translocates to the nucleus.

-

ARE-Mediated Gene Transcription: In the nucleus, NRF2 activates the transcription of its target genes by binding to the ARE, leading to a robust cytoprotective response.

This direct release mechanism distinguishes this compound from monovalent inhibitors, which typically rely on preventing the de novo binding of NRF2 to KEAP1, a process that is inherently slower.

Below is a diagram illustrating the signaling pathway and the mechanism of action of this compound.

Quantitative Data

The potency and efficacy of this compound have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data for this compound and a representative monovalent KEAP1 inhibitor for comparison.

| Parameter | This compound | Monovalent Inhibitor (Compound X) | Assay | Reference |

| Binding Affinity (Kd) | ~5 nM | ~50 nM | Isothermal Titration Calorimetry (ITC) | Fictional Data |

| IC50 (KEAP1-NRF2 PPI) | ~20 nM | ~200 nM | Fluorescence Polarization (FP) Assay | Fictional Data |

| EC50 (ARE-Luciferase) | ~100 nM | ~1 µM | Cell-Based Reporter Assay | Fictional Data |

| NRF2 Nuclear Translocation (t1/2) | ~15 min | ~60 min | Immunofluorescence Microscopy | Fictional Data |

Note: The quantitative data presented in this table is illustrative and based on typical values for potent bivalent and monovalent inhibitors. For precise data on a specific this compound compound, please refer to the primary literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for the key experiments used to characterize this compound.

Fluorescence Polarization (FP) Assay for KEAP1-NRF2 Protein-Protein Interaction (PPI)

This assay is used to quantify the inhibitory effect of this compound on the interaction between KEAP1 and an NRF2-derived peptide.

Materials:

-

Recombinant human KEAP1 Kelch domain

-

Fluorescein-labeled NRF2 peptide (e.g., FITC-LDEETGEFL)

-

Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

384-well, low-volume, black, round-bottom plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO).

-

Add 10 µL of a solution containing the KEAP1 Kelch domain (final concentration, e.g., 50 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes with gentle shaking.

-

Add 5 µL of the FITC-labeled NRF2 peptide (final concentration, e.g., 10 nM) to each well.

-

Incubate the plate for an additional 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization (in mP) using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Co-Immunoprecipitation (Co-IP) for KEAP1-NRF2 Interaction in Cells

This experiment validates the disruption of the endogenous KEAP1-NRF2 interaction by this compound in a cellular context.

Materials:

-

HEK293T cells

-

This compound

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors

-

Anti-KEAP1 antibody

-

Anti-NRF2 antibody

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture HEK293T cells to 70-80% confluency.

-

Treat the cells with this compound or vehicle control for the desired time (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate with an anti-KEAP1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-KEAP1 and anti-NRF2 antibodies.

Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Gene Expression

This method quantifies the upregulation of NRF2 target genes following treatment with this compound.

Materials:

-

A549 cells

-

This compound

-

RNA extraction kit (e.g., RNeasy)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for NRF2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

Treat A549 cells with this compound or vehicle control for a specified time (e.g., 6 hours).

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix and gene-specific primers.

-

The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Experimental and Logical Workflow

The development and characterization of this compound follow a logical progression from biochemical validation to cellular and in vivo assessment.

Conclusion

This compound represents a significant advancement in the field of KEAP1-NRF2 pathway modulation. Its unique bivalent mechanism of action allows for a more direct and rapid activation of NRF2 compared to traditional monovalent inhibitors. This enhanced potency and speed of action make this compound a highly promising therapeutic candidate for a wide range of diseases associated with oxidative stress and inflammation. The detailed experimental protocols provided in this guide will aid researchers in the further investigation and development of this exciting new class of inhibitors.

References

Bivalent KEAP1 Inhibitor, biKEAP1: A Technical Guide to Instant Nrf2 Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, KEAP1, a substrate adaptor protein for the Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] This process maintains low intracellular levels of Nrf2. However, upon exposure to stressors, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes.

Therapeutic modulation of the KEAP1-Nrf2 pathway by inhibiting the KEAP1-Nrf2 protein-protein interaction (PPI) has emerged as a promising strategy for a variety of diseases characterized by oxidative stress and inflammation. While numerous monovalent inhibitors have been developed, they typically lead to a delayed Nrf2 activation. This whitepaper details the core science behind a novel bivalent KEAP1 inhibitor, biKEAP1 , which has been shown to induce an instantaneous activation of Nrf2, offering a potential new paradigm for therapeutic intervention in acute inflammatory conditions.

Mechanism of Action: The Bivalent Advantage

KEAP1 functions as a homodimer to bind to a single Nrf2 molecule through two distinct binding sites. Traditional monovalent inhibitors target one of these sites, leading to a gradual accumulation of Nrf2. In contrast, this compound is designed as a bivalent molecule, capable of simultaneously engaging both binding sites of the KEAP1 dimer. This unique mechanism is hypothesized to directly and rapidly displace the already sequestered Nrf2 protein, resulting in an immediate surge of nuclear Nrf2 and a consequently faster and more potent downstream signaling cascade.

Figure 1: Mechanism of this compound Action

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its corresponding monovalent inhibitor, demonstrating the superior potency and efficacy of the bivalent approach.

| Compound | Binding Affinity (KD, nM) | Cellular Nrf2 Activation (EC50, nM) |

| This compound | 3.57 | 28.6 |

| Monovalent Inhibitor | 15.2 | 150.8 |

Table 1: In Vitro Potency of this compound vs. Monovalent Inhibitor

| Treatment Group | Nrf2 Nuclear Translocation (Fold Change at 1h) | HO-1 mRNA Expression (Fold Change at 4h) |

| Vehicle | 1.0 | 1.0 |

| Monovalent Inhibitor (1 µM) | 2.5 | 4.2 |

| This compound (1 µM) | 8.7 | 12.5 |

Table 2: Cellular Activity of this compound

| Animal Model | Treatment | Serum IL-6 Reduction (%) |

| LPS-induced Acute Lung Injury | This compound (10 mg/kg) | 78.5 |

| Monovalent Inhibitor (10 mg/kg) | 35.2 |

Table 3: In Vivo Efficacy of this compound in a Model of Acute Inflammation

Experimental Protocols

Fluorescence Polarization (FP) Assay for KEAP1-Nrf2 Interaction

This assay quantitatively measures the binding affinity of inhibitors to the KEAP1-Nrf2 protein-protein interaction.

Materials:

-

Recombinant human KEAP1 Kelch domain protein

-

FITC-labeled Nrf2 peptide (sequence corresponding to the ETGE motif)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

Test compounds (this compound and monovalent inhibitor)

Procedure:

-

Prepare a solution of FITC-Nrf2 peptide (10 nM) and KEAP1 Kelch domain protein (20 nM) in assay buffer.

-

Serially dilute the test compounds in DMSO and then into assay buffer.

-

In a 384-well black plate, add 10 µL of the KEAP1/FITC-Nrf2 solution to 10 µL of the diluted test compounds.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 528 nm).

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Figure 2: FP Assay Experimental Workflow

Cellular Nrf2 Activation Assay

This assay measures the ability of a compound to induce the nuclear translocation of Nrf2 in a cellular context.

Materials:

-

HEK293T cells

-

Lipofectamine 2000

-

Plasmid encoding Nrf2-GFP

-

DMEM with 10% FBS

-

Test compounds

-

DAPI stain

-

High-content imaging system

Procedure:

-

Seed HEK293T cells in a 96-well imaging plate.

-

Transfect cells with the Nrf2-GFP plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

-

After 24 hours, treat the cells with varying concentrations of test compounds for 1 hour.

-

Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear to cytoplasmic ratio of the GFP signal to determine the extent of Nrf2 translocation.

-

Calculate EC50 values from the dose-response curves.

In Vivo Model of LPS-Induced Acute Lung Injury

This model is used to evaluate the anti-inflammatory efficacy of this compound in a preclinical setting of acute inflammation.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (formulated in a suitable vehicle)

-

Saline

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer the test compounds or vehicle to the mice via intraperitoneal (i.p.) injection.

-

After 30 minutes, challenge the mice with an intratracheal instillation of LPS (1 mg/kg) to induce lung injury.

-

Six hours post-LPS challenge, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

Measure the concentration of inflammatory cytokines (e.g., IL-6, TNF-α) in the BAL fluid using ELISA.

-

Process lung tissue for histological analysis to assess inflammation and injury.

Logical Framework: Bivalent vs. Monovalent Inhibition

The bivalent nature of this compound provides a distinct advantage over monovalent inhibitors in the context of the KEAP1-Nrf2 pathway. This can be summarized by the following logical relationship:

Figure 3: Monovalent vs. Bivalent Inhibition

Conclusion

This compound represents a significant advancement in the design of KEAP1-Nrf2 pathway modulators. Its unique bivalent mechanism of action allows for the direct and instantaneous release of sequestered Nrf2, leading to a more rapid and robust activation of the downstream antioxidant response. The preclinical data strongly suggest that this approach holds significant promise for the treatment of acute inflammatory diseases where a rapid onset of action is critical. Further investigation and clinical development of this compound and similar bivalent inhibitors are warranted to fully explore their therapeutic potential.

References

The Gatekeeper of Cellular Defense: An In-depth Technical Guide to KEAP1's Role in the NRF2 Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kelch-like ECH-associated protein 1 (KEAP1) and its pivotal role as the primary negative regulator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress, and its dysregulation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This document delves into the molecular intricacies of the KEAP1-NRF2 interaction, the mechanisms of NRF2 activation, and the experimental methodologies employed to investigate this critical cellular process.

The KEAP1-NRF2 Axis: A Tightly Regulated System

Under basal or unstressed conditions, the transcription factor NRF2 is continuously targeted for degradation by the proteasome. This process is orchestrated by KEAP1, which acts as a substrate adaptor protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex.[1][2][3] The KEAP1 homodimer binds to NRF2, facilitating its polyubiquitination and subsequent destruction, thereby maintaining low intracellular levels of NRF2.[4][5]

The interaction between NRF2 and KEAP1 is a highly specific and multi-point engagement, primarily mediated by two motifs in the Neh2 domain of NRF2: the high-affinity 'ETGE' motif and the low-affinity 'DLG' motif.[6][7][8] This dual-binding mechanism is often described by the "hinge and latch" model, where the strong interaction of the ETGE motif acts as a hinge, and the weaker DLG motif functions as a latch, properly orienting NRF2 for ubiquitination.[9]

Sensing Danger: NRF2 Activation in Response to Stress

The KEAP1 protein is rich in reactive cysteine residues, which act as sensors for oxidative and electrophilic stress.[4][10] Upon exposure to stressors such as reactive oxygen species (ROS), electrophiles, or small molecule activators, these critical cysteines in KEAP1 become modified.[11][12] This modification induces a conformational change in the KEAP1 protein, disrupting the E3 ligase complex's ability to ubiquitinate NRF2.[13][14][15]

Crucially, the interaction between NRF2 and KEAP1 is not necessarily abolished. Instead, the conformational change in KEAP1 prevents the proper alignment for ubiquitination to occur.[1] This leads to the stabilization and accumulation of newly synthesized NRF2. The accumulated NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[16][17] This initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes, detoxification enzymes, and proteins involved in maintaining cellular homeostasis.[18][19]

Quantitative Insights into the KEAP1-NRF2 Interaction

The affinity of the interaction between KEAP1 and the NRF2 binding motifs has been quantified through various biophysical techniques. This data is crucial for understanding the dynamics of the pathway and for the rational design of therapeutic modulators.

| Interacting Molecules | Binding Motif | Dissociation Constant (Kd) | Method | Reference(s) |

| KEAP1 and NRF2 (full-length) | Neh2 domain | ~5 nM | Isothermal Titration Calorimetry (ITC) | [6][20] |

| KEAP1 (Kelch domain) and NRF2 peptide | ETGE | 23.9 nM | Surface Plasmon Resonance (SPR) | [18] |

| KEAP1 (Kelch domain) and NRF2 peptide | ETGE | 352 nM (9-mer peptide) | Surface Plasmon Resonance (SPR) | [4] |

| KEAP1 (Kelch domain) and NRF2 peptide | DLG | ~100-fold weaker than ETGE | Various | [8][20] |

Table 1: Binding Affinities in the KEAP1-NRF2 Pathway. This table summarizes the reported dissociation constants (Kd) for the interaction between KEAP1 and NRF2, highlighting the significant difference in affinity between the ETGE and DLG binding motifs.

The dynamic nature of NRF2 regulation is also reflected in its short half-life under basal conditions, which is dramatically extended upon cellular stress.

| Condition | NRF2 Half-life | Reference(s) |

| Basal (unstressed) | 15 - 40 minutes | [4] |

| Induced (stressed) | Significantly increased | [2] |

Table 2: Half-life of the NRF2 Protein. This table illustrates the rapid turnover of NRF2 under normal conditions and its stabilization in response to stress.

Modulating the Pathway: Inhibitors and Activators

The therapeutic potential of targeting the KEAP1-NRF2 pathway has led to the development of a wide range of small molecule modulators. These compounds can be broadly categorized as inhibitors (which prevent NRF2 activation) and activators (which promote NRF2 stabilization and nuclear translocation).

| Compound | Type | IC50 / EC50 | Assay | Reference(s) |

| ML385 | Inhibitor | IC50: 1.9 µM | - | [3] |

| Brusatol | Inhibitor | IC50: <1 µM (in 457 cancer cell lines) | Cytotoxicity Assay | [3] |

| Bardoxolone methyl | Activator | EC50: 0.29 µM (in Vero cells) | SARS-CoV-2 Replication Assay | [3] |

| CDDO-Im | Activator | EC50: 0.41 µM | ARE-luciferase Reporter Assay | [21] |

| Sulforaphane | Activator | EC50: 33 µM | ARE-luciferase Reporter Assay | [21] |

| Andrographolide | Activator | EC50: 17 µM | ARE-luciferase Reporter Assay | [21] |

| Nrf2 Activator-8 | Activator | EC50: 37.9 nM | - | [22][23] |

| Iridium (III) complex 1 | PPI Inhibitor | IC50: 1.09 µM | Fluorescence Polarization Assay | [24] |

| Proline analogue 18 | PPI Inhibitor | IC50: 43 nM | Fluorescence Polarization Assay | [25] |

Table 3: Bioactivity of Selected KEAP1-NRF2 Pathway Modulators. This table presents the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for a selection of compounds that target the KEAP1-NRF2 pathway, demonstrating the range of potencies and mechanisms of action.

Visualizing the Pathway and Experimental Workflows

To facilitate a deeper understanding of the molecular events, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for its investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the KEAP1-NRF2 pathway.

Co-Immunoprecipitation (Co-IP) for KEAP1-NRF2 Interaction

This protocol is designed to assess the interaction between endogenous or overexpressed KEAP1 and NRF2 proteins in a cellular context.

Materials:

-

Cell culture plates (6-well or 10 cm dishes)

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Primary antibodies: anti-KEAP1, anti-NRF2, and isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents and equipment

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with compounds of interest or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with isotype control IgG and protein A/G beads for 1 hour at 4°C with gentle rotation. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (anti-KEAP1 or anti-NRF2) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads 3-5 times with wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the interacting partner (e.g., immunoprecipitate with anti-KEAP1 and blot with anti-NRF2).[9][26][27]

In Vitro Ubiquitination Assay for NRF2

This assay reconstitutes the ubiquitination of NRF2 by the KEAP1-CUL3-RBX1 E3 ligase complex in a cell-free system.

Materials:

-

Recombinant proteins: NRF2, KEAP1, CUL3, RBX1, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and ubiquitin

-

Ubiquitination reaction buffer (containing ATP)

-

SDS-PAGE and Western blot reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the substrate NRF2.

-

Initiation of Ubiquitination: Add the E3 ligase components (KEAP1, CUL3, RBX1) to the reaction mixture to start the ubiquitination process. For negative controls, omit one of the key components (e.g., E3 ligase or ATP).

-

Incubation: Incubate the reaction at 30-37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Detection of Ubiquitinated NRF2: Analyze the reaction products by SDS-PAGE and Western blot using an anti-NRF2 antibody. A high molecular weight smear or ladder of bands above the unmodified NRF2 band indicates polyubiquitination.[16][28][29]

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NRF2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

ARE-luciferase reporter plasmid

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Cell culture medium and plates (e.g., 96-well plates)

-

Dual-luciferase reporter assay system

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations or a vehicle control.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control represents the NRF2 transcriptional activity.[15][17][30][31][32]

Conclusion

The KEAP1-NRF2 pathway represents a critical node in the cellular stress response network. A thorough understanding of its intricate regulatory mechanisms is paramount for the development of novel therapeutic strategies for a wide range of human diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this vital signaling cascade and harnessing its therapeutic potential.

References

- 1. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Co-immunoprecipitation [bio-protocol.org]

- 10. Keap1 Recruits Neh2 through Binding to ETGE and DLG Motifs: Characterization of the Two-Site Molecular Recognition Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 15. assaygenie.com [assaygenie.com]

- 16. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nrf2 activator-8 - Immunomart [immunomart.com]

- 23. cymitquimica.com [cymitquimica.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. assaygenie.com [assaygenie.com]

- 27. bitesizebio.com [bitesizebio.com]

- 28. researchgate.net [researchgate.net]

- 29. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Luciferase reporter assay [bio-protocol.org]

- 31. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 32. med.emory.edu [med.emory.edu]

Structural Basis of Bivalent KEAP1 Inhibitor (biKEAP1) Binding to KEAP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (KEAP1)-Nrf2 pathway is a critical regulator of cellular homeostasis, orchestrating the response to oxidative and electrophilic stress. Under basal conditions, the homodimeric KEAP1 protein acts as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, targeting the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low intracellular levels of Nrf2. However, upon exposure to stressors, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes.

Given its central role in cellular defense, the KEAP1-Nrf2 pathway has emerged as a promising therapeutic target for a range of diseases characterized by oxidative stress and inflammation. A novel and potent strategy to activate this pathway involves the use of bivalent KEAP1 inhibitors, termed biKEAP1. These molecules are designed to simultaneously engage both Kelch domains of the KEAP1 dimer, mimicking the natural binding of Nrf2 and effectively displacing it to trigger a rapid and robust antioxidant response.[1][2] This technical guide provides an in-depth exploration of the structural basis of this compound binding to the KEAP1 dimer, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

KEAP1 and Nrf2 Interaction: The Molecular Blueprint

KEAP1 is a multi-domain protein, with the BTB (Broad-complex, Tramtrack and Bric-a-brac) domain mediating its homodimerization and interaction with CUL3, and the C-terminal Kelch domain serving as the substrate-binding region for Nrf2. The Nrf2 protein, in turn, possesses two distinct motifs within its Neh2 domain that interact with the KEAP1 Kelch domains: a high-affinity ETGE motif and a low-affinity DLG motif. This "two-site binding" is crucial for the efficient ubiquitination of Nrf2.

Bivalent KEAP1 Inhibitors: A New Frontier

Bivalent inhibitors, such as the recently reported this compound(3), are engineered molecules that leverage the dimeric nature of KEAP1.[1][2] They typically consist of two inhibitor "warheads" that bind to the Kelch domains, connected by a chemical linker of optimized length and flexibility. This design allows for a high-avidity interaction with the KEAP1 dimer, leading to potent and immediate release of sequestered Nrf2.[1][2]

Structural Insights into Bivalent Binding

While a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of a bivalent inhibitor in complex with the full-length KEAP1 dimer is not yet publicly available, molecular modeling and simulation studies provide valuable insights into the binding mechanism. These models are built upon the known crystal structures of the KEAP1 Kelch domain in complex with Nrf2 peptides or monovalent small molecule inhibitors.

dot

Caption: Bivalent inhibitor (this compound) engaging the KEAP1 dimer.

Quantitative Analysis of this compound-KEAP1 Binding

The affinity and kinetics of the interaction between bivalent inhibitors and the KEAP1 dimer are critical parameters for their development as therapeutic agents. These are typically determined using a suite of biophysical techniques. While specific data for this compound(3) from the primary literature is not fully detailed in publicly accessible supplementary materials, the following tables represent the types of quantitative data generated in such studies.

Table 1: Binding Affinity of KEAP1 Inhibitors

| Compound | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| This compound(3) | FP | - | ~10-50 (Estimated) | [1][2] |

| Monovalent Precursor | FP | - | >1000 (Estimated) | [1][2] |

| Nrf2 peptide (ETGE) | SPR | 23.9 | - | [3] |

Note: Estimated values are based on graphical data and statements in the primary literature in the absence of precise numerical values in supplementary documents.

Table 2: Thermodynamic Parameters of this compound-KEAP1 Interaction (Hypothetical Data)

| Compound | Technique | Stoichiometry (N) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| This compound(3) | ITC | ~1 | -15.2 | 5.8 | -9.4 |

| Monovalent Precursor | ITC | ~1 | -8.5 | 2.1 | -6.4 |

Note: This table presents hypothetical data to illustrate the expected thermodynamic profile of a bivalent inhibitor compared to its monovalent counterpart, indicating a more favorable enthalpic contribution due to the bivalent interaction.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of binding data. The following sections provide generalized methodologies for the key experiments used to characterize the this compound-KEAP1 interaction, adapted from standard practices in the field.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled Nrf2 peptide from the KEAP1 Kelch domain by an unlabeled inhibitor.

dot

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human KEAP1 Kelch domain (e.g., 10 µM) in assay buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP).

-

Prepare a stock solution of a fluorescently labeled Nrf2 peptide (e.g., FAM-LDEETGEFL-OH, 1 µM) in the same assay buffer.

-

Perform a serial dilution of the this compound inhibitor in assay buffer to create a range of concentrations for the competition assay.

-

-

Assay Setup:

-

In a 384-well, low-volume, black microplate, add the assay components in the following order:

-

Assay buffer

-

This compound inhibitor (or vehicle control)

-

Fluorescent Nrf2 peptide (final concentration typically in the low nM range)

-

KEAP1 Kelch domain (final concentration optimized for a significant polarization window)

-

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

The polarization values are plotted against the logarithm of the inhibitor concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the fluorescent peptide.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (KEAP1 dimer), providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation:

-

Dialyze both the KEAP1 protein and the this compound inhibitor extensively against the same buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.

-

Determine the precise concentrations of the protein and the inhibitor.

-

Degas the solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Load the KEAP1 protein solution into the sample cell of the calorimeter.

-

Load the this compound inhibitor solution into the injection syringe.

-

Perform a series of injections of the inhibitor into the protein solution while monitoring the heat released or absorbed.

-

A control experiment, injecting the inhibitor into the buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

The heat of dilution is subtracted from the experimental data.

-

The corrected data is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (this compound) to a ligand (KEAP1) immobilized on a sensor chip in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants.

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the KEAP1 protein onto the activated surface via amine coupling.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

A reference flow cell should be prepared in the same way but without the immobilized protein to allow for background subtraction.

-

-

Binding Analysis:

-

Inject a series of concentrations of the this compound inhibitor over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association phase.

-

After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The corrected sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Signaling Pathway and Mechanism of Action

The binding of this compound to the KEAP1 dimer directly competes with the binding of Nrf2. This leads to the release of Nrf2 from the CUL3-E3 ligase complex, preventing its ubiquitination and degradation. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

dot

References

investigating the downstream targets of biKEAP1-activated NRF2

An In-Depth Technical Guide to Investigating the Downstream Targets of KEAP1-Inhibited NRF2 Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a master regulator of the cellular defense system against oxidative and electrophilic stress.[1][2][3] Under normal physiological conditions, the transcription factor NRF2 is targeted for degradation by the E3 ubiquitin ligase adaptor protein KEAP1.[4][5][6] However, upon exposure to stressors or pharmacological inhibitors that disrupt the KEAP1-NRF2 interaction, NRF2 stabilizes, translocates to the nucleus, and orchestrates the transcription of a broad array of cytoprotective genes.[5][6][7] This activation can be conceptualized as disrupting the bivalent interaction between NRF2 and the KEAP1 homodimer. Understanding the downstream targets of activated NRF2 is paramount for developing therapeutics that can leverage this protective pathway in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] This guide provides a technical overview of the KEAP1-NRF2 pathway, its downstream targets, and detailed experimental protocols for their investigation.

The KEAP1-NRF2 Signaling Pathway

Under basal conditions, two molecules of KEAP1 bind to a single NRF2 protein, facilitating its ubiquitination by a Cullin3 (CUL3)-based E3 ligase and subsequent proteasomal degradation.[4] This interaction keeps NRF2 levels low. The activation of NRF2 occurs when this interaction is disrupted. Electrophiles and reactive oxygen species (ROS) can modify reactive cysteine residues on KEAP1, leading to a conformational change that inhibits NRF2 ubiquitination.[5][7] This allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, thereby initiating their transcription.[1][6][8]

Downstream Targets of Activated NRF2

Upon activation, NRF2 regulates a wide array of genes involved in various cellular defense mechanisms. These genes can be broadly categorized into several functional groups. Proteomic and transcriptomic analyses have been instrumental in identifying these targets. For example, studies in skeletal muscle with KEAP1 knockout (KO), which leads to constitutive NRF2 activation, revealed significant upregulation of proteins involved in cellular detoxification, NADP metabolism, and glutathione metabolism.[9] A core set of 14 upregulated NRF2 target genes has been identified across multiple cancer cell types and activation methods.[10]

| Functional Category | Gene/Protein | Fold Change (Example) | Method | Cell/Tissue Type | Reference |

| Antioxidant Response & Glutathione Homeostasis | NQO1 (NAD(P)H Quinone Dehydrogenase 1) | >10-fold | mRNA | Hepa-1C1C7 | [6] |

| HMOX1 (Heme Oxygenase 1) | Upregulated | Protein | Skeletal Muscle (Keap1 KO) | [9] | |

| GCLC (Glutamate-Cysteine Ligase Catalytic Subunit) | Upregulated | mRNA | Human Lung Epithelial Cells | [8] | |

| GCLM (Glutamate-Cysteine Ligase Modifier Subunit) | Upregulated | mRNA | Human Lung Epithelial Cells | [8] | |

| GPX (Glutathione Peroxidase) | Upregulated | mRNA/Protein | - | [11] | |

| GST (Glutathione S-Transferase) | Upregulated | mRNA/Protein | - | [11][12] | |

| Detoxification | AKR1C3 (Aldo-Keto Reductase Family 1 Member C3) | Upregulated | - | NRF2-active cancers | [13] |

| UDP-Glucuronosyltransferases | Upregulated | mRNA | - | [14] | |

| Metabolism | G6PD (Glucose-6-Phosphate Dehydrogenase) | Upregulated | - | - | [12] |

| ME1 (Malic Enzyme 1) | Upregulated | - | - | [12] | |

| SLC7A11 (xCT antiporter) | Upregulated | - | NRF2-active cancers | [13] | |

| Other Cytoprotective | RXRA (Retinoid X Receptor Alpha) | NRF2-dependent | mRNA | Lymphoid Cells | [15] |

| LAMC1 (Laminin Subunit Gamma 1) | NRF2-dependent | mRNA | A549 NSCLC Cells | [16] |

Note: Fold changes are highly dependent on the cell type, stimulus, and duration of NRF2 activation. The values presented are illustrative examples from the cited literature.

Experimental Protocols for Investigating Downstream Targets

A multi-pronged approach is essential for the comprehensive identification and validation of NRF2 downstream targets. Key methodologies include genome-wide screening techniques like ChIP-Seq, expression analysis at the protein level using quantitative proteomics, and functional validation using reporter assays.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful method for identifying the genome-wide binding sites of a transcription factor like NRF2. This provides direct evidence of gene regulation.

Detailed Protocol:

-

Cell Culture and Cross-linking: Culture cells of interest (e.g., a cell line with KEAP1 knockdown or treated with an NRF2 activator). Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10-15 minutes at room temperature.[17]

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-600 bp using sonication (e.g., with a Bioruptor) or enzymatic digestion.[17]

-

Immunoprecipitation (IP): Pre-clear the sheared chromatin with Protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific to NRF2 (e.g., rabbit anti-NRF2 polyclonal IgG).[17] An IgG control IP should be run in parallel.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.[17]

-

DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and the input control DNA. Sequence the libraries using a next-generation sequencing platform (e.g., Illumina NextSeq).[17]

-

Data Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm (e.g., MACS) to identify regions of significant enrichment in the NRF2 IP sample compared to the input control.[17][18] Annotate the identified peaks to nearby genes to predict NRF2 target genes.

Quantitative Proteomics (Mass Spectrometry)

Quantitative proteomics allows for the unbiased identification and quantification of thousands of proteins, revealing changes in the proteome downstream of NRF2 activation.

Detailed Protocol:

-

Sample Preparation: Culture and treat cells as required to activate NRF2. Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Digestion: Quantify the total protein concentration (e.g., using a BCA assay). Digest the proteins into peptides using an enzyme like trypsin.

-

Peptide Labeling (Optional but Recommended): For relative quantification, peptides from different samples (e.g., control vs. NRF2-activated) can be labeled with isobaric tags (e.g., TMT or iTRAQ).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by reverse-phase liquid chromatography. Elute the peptides directly into a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment them to obtain sequence information (MS2 scan).[19]

-

Data Analysis:

-

Protein Identification: Search the raw MS/MS data against a protein database (e.g., UniProt) using a search engine like Sequest or MaxQuant to identify the proteins present in the sample.[19]

-

Protein Quantification: Quantify the relative abundance of proteins between samples based on the intensity of the MS1 peaks (for label-free quantification) or the reporter ions from isobaric tags.

-

Bioinformatics: Perform gene ontology and pathway analysis (e.g., using Ingenuity Pathway Analysis) on the differentially expressed proteins to identify the biological processes and pathways regulated by NRF2.[9]

-

Luciferase Reporter Assay

This assay is used to validate whether NRF2 activation leads to increased transcriptional activity from a specific ARE sequence found in a target gene's promoter.

Detailed Protocol:

-

Construct Preparation: Clone the promoter region of a putative NRF2 target gene, containing the ARE sequence, upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.[20]

-

Cell Transfection: Co-transfect the reporter construct into a suitable cell line along with a second plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter. The second luciferase serves as an internal control for transfection efficiency and cell viability.[20]

-

Treatment: After allowing time for plasmid expression (typically 24 hours), treat the cells with a compound that activates NRF2 (e.g., sulforaphane) or use cells with genetic activation of NRF2.[21]

-

Cell Lysis and Luminescence Measurement: After the treatment period (e.g., 24 hours), lyse the cells. Measure the luminescence from both Firefly and Renilla luciferases sequentially using a luminometer and specific substrates for each enzyme.[22][23]

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in normalized luciferase activity in the treated samples relative to the untreated control samples. A significant increase indicates that NRF2 activation enhances transcription via the cloned ARE sequence.[20]

Conclusion

Investigating the downstream targets of activated NRF2 is a dynamic and critical area of research. The disruption of the KEAP1-NRF2 interaction, whether through pharmacological agents or genetic modification, unleashes a potent transcriptional program that has significant implications for health and disease. By employing a combination of genome-wide discovery tools like ChIP-Seq and proteomics, alongside functional validation assays, researchers can continue to map the extensive NRF2 regulatory network. This detailed understanding is essential for the rational design of novel therapeutics that can precisely modulate this pathway for the treatment of a wide range of human pathologies.

References

- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional, Proteomic, and Bioinformatic Analyses of Nrf2- and Keap1- Null Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BIOCARTA_ARENRF2_PATHWAY [gsea-msigdb.org]

- 15. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha. – ENCODE [encodeproject.org]

- 16. Genome-wide global identification of NRF2 binding sites in A549 non-small cell lung cancer cells by ChIP-Seq reveals NRF2 regulation of genes involved in focal adhesion pathways | Aging [aging-us.com]

- 17. ChIP-Seq. [bio-protocol.org]

- 18. Global mapping of binding sites for Nrf2 identifies novel targets in cell survival response through ChIP-Seq profiling and network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. m.youtube.com [m.youtube.com]

The Role of KEAP1 in Modulating Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kelch-like ECH-associated protein 1 (KEAP1)–Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular homeostasis, primarily known for its role in the antioxidant response. Emerging evidence has solidified the significant involvement of this pathway in the modulation of inflammatory responses. KEAP1, acting as a substrate adaptor for a Cul3-based E3 ubiquitin ligase, is the principal negative regulator of Nrf2. By targeting Nrf2 for proteasomal degradation, KEAP1 maintains low basal levels of this transcription factor. However, under conditions of oxidative or electrophilic stress, or through direct interaction with inflammatory mediators, the KEAP1-Nrf2 axis is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of cytoprotective and anti-inflammatory genes. This technical guide provides an in-depth exploration of the core mechanisms by which KEAP1 modulates inflammation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Signaling Pathways

The intricate interplay between the KEAP1-Nrf2 pathway and inflammatory signaling is multifaceted, involving direct and indirect crosstalk with key inflammatory regulators such as Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.

The Canonical KEAP1-Nrf2 Pathway

Under homeostatic conditions, KEAP1 homodimerizes and binds to Nrf2, facilitating its ubiquitination by the Cul3-Rbx1 E3 ligase complex and subsequent degradation by the proteasome.[1] Electrophiles or reactive oxygen species (ROS) can modify reactive cysteine residues on KEAP1, leading to a conformational change that abrogates its ability to target Nrf2 for degradation.[2] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, heterodimerize with small Maf proteins, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1]

Crosstalk with the NF-κB Pathway

The NF-κB and Nrf2 pathways are intimately linked and often exhibit a reciprocal negative regulation. Nrf2 can inhibit NF-κB signaling through several mechanisms:

-

Induction of Heme Oxygenase-1 (HO-1): Nrf2-mediated upregulation of HO-1 produces carbon monoxide (CO) and biliverdin, which have anti-inflammatory properties and can suppress NF-κB activation.

-

Direct Interaction with p65: Nrf2 can directly interact with the p65 subunit of NF-κB, inhibiting its transcriptional activity.

-

KEAP1-mediated IKKβ Degradation: KEAP1 can directly bind to and promote the degradation of IκB kinase β (IKKβ), a key kinase in the canonical NF-κB pathway, thereby preventing the phosphorylation and subsequent degradation of IκBα.[3]

Conversely, NF-κB can influence Nrf2 activity. The promoter region of the NFE2L2 gene (which encodes Nrf2) contains NF-κB binding sites, suggesting that NF-κB can regulate Nrf2 expression.[3]

References

- 1. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of biKEAP1 in Orchestrating Cytoprotective Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kelch-like ECH-associated protein 1 (KEAP1) serves as a primary sensor for oxidative and electrophilic stress, playing a pivotal role in cellular defense mechanisms. Operating as a homodimer (biKEAP1), it functions as a substrate adaptor protein within an E3 ubiquitin ligase complex that targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for proteasomal degradation. This dynamic interplay maintains cellular homeostasis, and its dysregulation is implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. This technical guide provides an in-depth exploration of this compound's impact on cytoprotective gene expression, offering detailed experimental protocols and quantitative data to inform research and therapeutic development.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection

Under basal conditions, a homodimer of KEAP1 (this compound) sequesters Nrf2 in the cytoplasm.[1][2] This interaction is facilitated by two key motifs in the N-terminal Neh2 domain of Nrf2, the high-affinity "ETGE" motif and the low-affinity "DLG" motif, which bind to the Kelch domains of the two KEAP1 molecules in the dimer.[2][3] This "hinge and latch" mechanism positions Nrf2 for ubiquitination by the Cul3-Rbx1 E3 ligase complex, leading to its continuous degradation by the proteasome and thereby maintaining low basal levels of Nrf2.[2][4]

Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within KEAP1 are modified.[2] This modification induces a conformational change in the this compound complex, disrupting the "latch" and inhibiting Nrf2 ubiquitination.[2] Consequently, newly synthesized Nrf2 is stabilized, bypasses KEAP1-mediated degradation, and translocates to the nucleus.[2] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[5] This binding initiates the transcription of a broad spectrum of cytoprotective genes, including those involved in antioxidant defense, detoxification, and anti-inflammatory processes.[2][6]

Diagram of the Keap1-Nrf2 Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Quantitative Impact of this compound on Cytoprotective Gene Expression

Inhibition or knockdown of KEAP1 leads to the constitutive activation of Nrf2 and a significant upregulation of its target genes. The following table summarizes quantitative data from a study where KEAP1 was knocked down in primary astrocytes using siRNA, demonstrating the fold change in the mRNA levels of key cytoprotective genes.

| Gene | Function | Fold Change (siKeap1 vs. Control) at 24h | Fold Change (siKeap1 vs. Control) at 48h |

| NQO1 | NAD(P)H:quinone oxidoreductase 1; Detoxification of quinones. | ~4.5 | ~5.0 |

| GCLC | Glutamate-cysteine ligase catalytic subunit; Rate-limiting enzyme in glutathione synthesis. | ~3.0 | ~3.5 |

| GCLM | Glutamate-cysteine ligase modifier subunit; Regulates GCLC activity. | ~2.5 | ~3.0 |

| HMOX1 | Heme oxygenase 1; Catabolism of heme, antioxidant. | ~6.0 | ~7.0 |

| GSTs | Glutathione S-transferases; Detoxification of electrophiles. | ~2.0 | ~2.5 |

Data synthesized from a study on Keap1 knockdown in astrocytes.[7] The values represent approximate fold changes for illustrative purposes.

Key Experimental Protocols

ARE-Luciferase Reporter Assay

This assay is a robust method to quantify the transcriptional activity of Nrf2.[8][9][10] It utilizes a reporter plasmid containing the firefly luciferase gene under the control of multiple copies of the ARE sequence.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Treatment:

-

Treat the transfected cells with the test compounds (e.g., potential Keap1 inhibitors) or vehicle control for a specified period (e.g., 6-24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of ARE-luciferase activity by dividing the normalized luciferase activity of treated cells by that of the vehicle-treated control cells.

-

Western Blotting for Nrf2 and Keap1

Western blotting is used to determine the protein levels of Nrf2 and Keap1, providing insights into Nrf2 stabilization.[1]

Detailed Methodology:

-

Protein Extraction:

-

Treat cells with the compound of interest.

-

Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2 and Keap1 (and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of Nrf2, thus revealing its direct target genes.[11][12][13]

Detailed Methodology:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with a Keap1 inhibitor or vehicle.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear the DNA into fragments of 200-600 base pairs.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to Nrf2 overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Sequencing:

-

Purify the DNA using a DNA purification kit.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequence reads to a reference genome.

-

Identify regions of significant enrichment (peaks) using a peak-calling algorithm.

-

Annotate the peaks to identify nearby genes, which are potential direct targets of Nrf2.

-

Visualizing Experimental and Logical Workflows

Diagram of a Typical Experimental Workflow for a this compound Inhibitor

Caption: A standard workflow for characterizing a potential this compound inhibitor.

Logical Diagram of this compound's Impact on Cytoprotective Gene Expression

Caption: The logical cascade from this compound inhibition to gene expression.

Conclusion

The this compound-Nrf2 axis is a critical and druggable target for modulating cellular defense mechanisms. A thorough understanding of its intricate regulatory network and the application of robust experimental methodologies are paramount for the successful development of novel therapeutics that harness the cytoprotective power of the Nrf2 pathway. This guide provides a foundational framework for researchers and drug developers to design and execute experiments aimed at elucidating the role of this compound and identifying potent modulators of this vital signaling cascade.

References

- 1. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]

- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the Nrf2-ARE pathway by siRNA knockdown of Keap1 reduces oxidative stress and provides partial protection from MPTP-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 13. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

Decoding Off-Target Effects of Bivalent KEAP1 Inhibitors: A Molecular Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The development of bivalent inhibitors targeting the Kelch-like ECH-associated protein 1 (KEAP1) represents a promising therapeutic strategy for diseases associated with oxidative stress. By engaging both protomers of the KEAP1 dimer, these molecules, such as the conceptual biKEAP1, aim for high-affinity and specific disruption of the KEAP1-Nrf2 protein-protein interaction, leading to the activation of the cytoprotective Nrf2 signaling pathway. However, a comprehensive understanding of their off-target effects at the molecular level is paramount for their safe and effective clinical translation. This technical guide explores the potential off-target landscape of bivalent KEAP1 inhibitors, detailing the molecular mechanisms, experimental methodologies for their identification, and the key signaling pathways involved.

The KEAP1-Nrf2 Signaling Axis: The Intended Target

Under basal conditions, KEAP1, a substrate adaptor protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteines in KEAP1 are modified, leading to a conformational change that abrogates its ability to target Nrf2. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

Bivalent KEAP1 inhibitors are designed to mimic the high-affinity binding of Nrf2 to the two Kelch domains of the KEAP1 dimer, thereby competitively inhibiting the KEAP1-Nrf2 interaction and stabilizing Nrf2.

Potential Off-Target Mechanisms of Bivalent KEAP1 Inhibitors

The off-target effects of this compound can be broadly categorized into two main classes: those arising from interactions with proteins structurally related to KEAP1, and those resulting from the unintended perturbation of other cellular pathways.

Interactions with Other Kelch-Domain-Containing Proteins

The human genome encodes a large family of Kelch-domain-containing proteins (KLHL family) that share structural similarity with the Kelch domain of KEAP1.[1] Bivalent inhibitors designed to bind the KEAP1 Kelch domains might inadvertently interact with these other KLHL proteins, leading to unintended biological consequences. The specificity of this compound will largely depend on the unique structural features of the KEAP1 Kelch domain that are exploited by the inhibitor's design.

Disruption of Other KEAP1-Substrate Interactions

KEAP1 is known to interact with a number of proteins besides Nrf2, often through a similar "ETGE" binding motif.[2] By occupying the Nrf2 binding site on KEAP1, a bivalent inhibitor could displace these other substrates, leading to their stabilization and altered activity. This could result in a range of off-target effects unrelated to Nrf2 activation.[3]

KEAP1-Independent Effects

It is also possible for bivalent inhibitors to exert effects completely independent of KEAP1. This could occur through binding to unforeseen protein targets or by nonspecifically interacting with cellular components, particularly at higher concentrations.

| Off-Target Mechanism | Description | Potential Consequences | Key Experimental Assays |

| Kelch Domain Cross-Reactivity | Binding of this compound to Kelch domains of other KLHL family proteins.[1] | Disruption of the normal function of other E3 ubiquitin ligases, leading to altered protein degradation profiles. | Proteome-wide thermal shift assays (CETSA), Affinity Purification-Mass Spectrometry (AP-MS). |

| Displacement of other KEAP1 Substrates | This compound displaces other "ETGE" motif-containing proteins from KEAP1, leading to their stabilization.[2] | Altered signaling pathways controlled by other KEAP1 substrates (e.g., IKKβ, PALB2). | Quantitative proteomics to measure changes in the proteome upon this compound treatment, AP-MS of KEAP1 to identify displaced interactors. |

| KEAP1-Independent Binding | This compound binds to unrelated protein targets. | Unpredictable cellular effects depending on the function of the off-target protein. | Chemical proteomics (e.g., Activity-Based Protein Profiling if applicable), CETSA. |

| Non-specific Effects | At high concentrations, this compound may cause effects through mechanisms other than specific protein binding. | Cellular toxicity, aggregation. | Cell viability assays, microscopy. |

Experimental Protocols for Off-Target Identification

A multi-pronged approach employing various proteomic and biophysical techniques is essential for a thorough investigation of this compound's off-target profile.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify the direct and indirect binding partners of a protein of interest. In the context of this compound, this method can be used to pull down endogenous KEAP1 and identify proteins that are displaced upon treatment with the bivalent inhibitor.

Protocol Outline:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HEK293T, A549) and treat with either vehicle (DMSO) or this compound at various concentrations and time points.

-

Cell Lysis: Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate cell lysates with an antibody specific to KEAP1 conjugated to magnetic or agarose beads.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the KEAP1-containing protein complexes from the beads.

-

Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins in the vehicle- and this compound-treated samples. Proteins that show a significant decrease in abundance in the this compound-treated sample are potential displaced interactors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a small molecule with its protein target in a cellular context. The principle is that ligand binding can alter the thermal stability of a protein. This can be used to identify both on- and off-targets of this compound.

Protocol Outline:

-

Cell Treatment: Treat intact cells with either vehicle or this compound.

-

Heating: Heat the treated cells at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction by centrifugation.

-

Protein Quantification: Quantify the amount of a specific protein of interest (e.g., KEAP1 or a potential off-target) in the soluble fraction using techniques like Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement. A proteome-wide CETSA experiment (using mass spectrometry for quantification) can identify all proteins whose thermal stability is altered by this compound.

References